20-hydroxy-PGF2alpha

Cat. No.:

B031905

CAS No.:

57930-92-4

M. Wt:

370.5 g/mol

InChI Key:

XQXUYZDBZCLAQO-UNKHNRNISA-N

Attention:

For research use only. Not for human or veterinary use.

Description

20-hydroxy-PGF2alpha (4-Pregnen-20α-ol-3-one), also known as 20α-hydroxyprogesterone (20α-OHP), is the primary inactive metabolite of progesterone (P4), catalyzed by the enzyme 20α-hydroxysteroid dehydrogenase (20α-HSD) . This biochemical pathway is a critical regulatory mechanism in mammalian reproductive cycles. Its formation represents a key catabolic route for progesterone, and the 20α-HSD/20α-OHP system is a well-defined marker for functional luteolysis, the process of corpus luteum regression . In rodent models, a sharp increase in 20α-HSD expression and a corresponding rise in this compound levels, coupled with a decline in progesterone, is a hallmark event triggered by prostaglandin F2α (PGF2α) . This makes the compound invaluable for studying the molecular control of the estrous cycle, pseudo-pregnancy, and parturition. Research applications for this compound include investigating the expression and activity of the 20α-HSD enzyme, elucidating the transcriptional regulation of luteolysis involving factors like Nur77, and performing comparative studies on progesterone metabolism across different mammalian species . This product is intended for use as a critical reference standard in such laboratory investigations. For Research Use Only. This product is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model

Properties

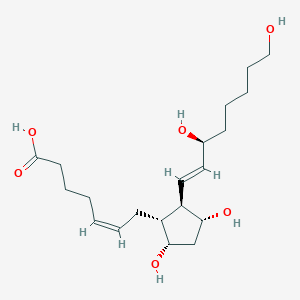

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S)-3,8-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c21-13-7-3-4-8-15(22)11-12-17-16(18(23)14-19(17)24)9-5-1-2-6-10-20(25)26/h1,5,11-12,15-19,21-24H,2-4,6-10,13-14H2,(H,25,26)/b5-1-,12-11+/t15-,16+,17+,18-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXUYZDBZCLAQO-UNKHNRNISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(CCCCCO)O)CC=CCCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@H](CCCCCO)O)C/C=C\CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Enzymatic Omega-Hydroxylation of PGF2alpha: A Technical Guide to CYP450-Mediated Metabolism

Executive Summary

The metabolic conversion of Prostaglandin F2

This guide provides a rigorous technical framework for reproducing this enzymatic conversion in vitro, validating the metabolites via LC-MS/MS, and understanding the mechanistic underpinnings of the reaction. It is designed for researchers requiring high-fidelity protocols for drug metabolism and pharmacokinetics (DMPK) or eicosanoid profiling.

Part 1: Mechanistic Enzymology

The Enzyme Systems

While Prostaglandin Dehydrogenase (PGDH) dominates the rapid inactivation of PGs in circulation (C-15 oxidation), omega-oxidation is the requisite pathway for urinary excretion.

-

CYP4F8 (Prostaglandin Hydroxylase): In human seminal vesicles, CYP4F8 is the dominant isoform. It exhibits unique regioselectivity, capable of hydroxylating PGF2

at both the C-19 and C-20 positions. -

CYP4A11 (Human) / CYP4A12 (Murine): Predominantly renal and hepatic enzymes. While their primary substrate is Arachidonic Acid (forming 20-HETE), they possess overlapping specificity for prostaglandins, driving terminal (omega) hydroxylation.

The Catalytic Cycle

The conversion is a classic monooxygenation requiring molecular oxygen and NADPH-Cytochrome P450 Reductase (CPR).[1] The enzyme inserts a single oxygen atom into the unactivated C-20 methyl group.

Reaction Stoichiometry:

Pathway Visualization

The following diagram details the metabolic fate of PGF2

Caption: Figure 1. The omega-oxidation cascade of PGF2alpha.[2] CYP450s initiate the pathway, leading to dicarboxylic acids which undergo beta-oxidation.[3]

Part 2: Experimental Workflow (In Vitro Synthesis)

To study this conversion, we utilize a microsomal incubation system. This protocol is designed to maximize yield for metabolite isolation or kinetic profiling.

Critical Reagents

-

Enzyme Source: Recombinant Human CYP4F8 (Supersomes™) or Human Kidney Microsomes (HKM). Note: HKM is preferred for physiologically relevant clearance data; Recombinant is preferred for metabolite generation.

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL Glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2.

Step-by-Step Protocol

-

Pre-Incubation:

-

Thaw microsomes on ice.

-

Prepare 100 mM KPi buffer (pH 7.4).

-

Add microsomes (final protein conc: 0.5 – 1.0 mg/mL) and PGF2

substrate (final conc: 10–50 µM) to the buffer. -

Expert Insight: Dissolve PGF2

in ethanol, but keep final organic solvent concentration <0.5% to avoid inhibiting CYP activity. -

Pre-incubate at 37°C for 5 minutes.

-

-

Initiation:

-

Initiate reaction by adding the pre-warmed NADPH regenerating system.

-

Total reaction volume: 200 µL (analytical) or 1-5 mL (preparative).

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoint: 30–60 minutes. (Linearity is usually lost after 60 min due to enzyme instability).

-

-

Termination:

-

Quench reaction by adding 2 volumes of ice-cold acetonitrile containing 0.1% Formic Acid.

-

Why? Acidification protonates the carboxylic acid groups, improving recovery during organic extraction.

-

-

Extraction (Solid Phase Extraction - SPE):

-

Centrifuge quenched samples (10,000 x g, 10 min) to pellet protein.

-

Load supernatant onto a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) or C18 SPE cartridge.

-

Wash: 5% Methanol in water.

-

Elute: 100% Methanol or Ethyl Acetate.

-

Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase A.

-

Workflow Visualization

Caption: Figure 2.[4] Standardized workflow for enzymatic synthesis and isolation of 20-OH-PGF2alpha.

Part 3: Analytical Validation (LC-MS/MS)

The structural similarity between PGF2

Mass Spectrometry Parameters

Operate in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid moiety ionizes readily.

| Analyte | Precursor Ion (m/z) [M-H]- | Product Ion (m/z) | Collision Energy (eV) | Description |

| PGF2 | 353.2 | 193.1 | -30 | Characteristic fragment |

| PGF2 | 353.2 | 309.2 | -22 | Loss of CO2 |

| 20-OH-PGF2 | 369.2 | 325.2 | -24 | Loss of CO2 (Carboxyl) |

| 20-OH-PGF2 | 369.2 | 307.2 | -32 | Loss of H2O + CO2 |

Note: Transitions must be optimized on your specific instrument (Triple Quadrupole). The 369.2 > 325.2 transition is generally the most robust for carboxylated metabolites.

Chromatographic Separation

Challenge: CYP4F8 produces both 19-OH and 20-OH PGF2

-

Mobile Phase A: Water + 0.01% Acetic Acid.

-

Mobile Phase B: Acetonitrile + 0.01% Acetic Acid.

-

Gradient: Hold 10% B for 1 min, ramp to 40% B over 10 min. 20-OH-PGF2

is more polar and typically elutes before 19-OH-PGF2

Part 4: Troubleshooting & Expert Insights

Substrate Inhibition

CYP4 enzymes are notorious for substrate inhibition. If conversion rates are low, lower the PGF2

Stability of Metabolites

20-OH-PGF2

Isobaric Interference

Be aware of 8-iso-PGF2

References

-

Kikuta, Y., et al. (2002). Prostaglandin and fatty acid omega-hydroxylases of the CYP4 family.[8] Prostaglandins & Other Lipid Mediators.[1][9][10][11][12]

-

Powell, P. K., et al. (1998). Metabolism of prostaglandins by human CYP4F8. Journal of Biological Chemistry.

-

Lasker, J. M., et al. (2000). CYP4A11 and CYP4F2 are the primary enzymes that mediate the formation of 20-HETE in human liver and kidney.[8] American Journal of Physiology-Renal Physiology.

-

Oliw, E. H., et al. (2001). Oxidation of prostaglandin H2 and analogues by human cytochromes P450.[3] Biochemical Pharmacology.

-

Cayman Chemical. 20-hydroxy Prostaglandin F2alpha Product Information & Standards.

Sources

- 1. genecards.org [genecards.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciex.com [sciex.com]

- 5. researchgate.net [researchgate.net]

- 6. Rapid Quantitative Analysis of 8-iso-PGF2α Using Liquid Chromatography-Tandem Mass Spectrometry and Comparison to an Enzyme Immunoassay Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 9. 20-hydroxy-PGF2alpha | C20H34O6 | CID 5283040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CYP4F8 - Wikipedia [en.wikipedia.org]

- 11. diseases.jensenlab.org [diseases.jensenlab.org]

- 12. Molecular Functionality of Cytochrome P450 4 (CYP4) Genetic Polymorphisms and Their Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 in the Synthesis of 20-hydroxy-PGF2α: A Technical Guide for Researchers

Executive Summary

Prostaglandin F2α (PGF2α) is a potent lipid mediator involved in a myriad of physiological and pathological processes, including reproductive functions, smooth muscle contraction, and inflammation. The biological activity of PGF2α is tightly regulated by its metabolic conversion to various products. One such metabolic pathway is ω-hydroxylation, which leads to the formation of 20-hydroxy-PGF2α. This critical biotransformation is catalyzed by enzymes of the cytochrome P450 (CYP) superfamily, specifically members of the CYP4A and CYP4F subfamilies. This technical guide provides an in-depth exploration of the role of cytochrome P450 in the synthesis of 20-hydroxy-PGF2α, intended for researchers, scientists, and professionals in drug development. We will delve into the enzymatic mechanisms, the key CYP isoforms involved, the physiological and pathological significance of this metabolic conversion, and detailed methodologies for its investigation.

Introduction to Prostaglandin F2α (PGF2α) and its Biological Significance

Prostaglandins are a group of hormone-like lipid compounds derived from fatty acids that act as signaling molecules in a wide range of biological processes.[1] PGF2α is a prominent member of this family, exerting its effects by binding to the G protein-coupled PGF2α receptor (FP receptor).[2]

Biosynthesis of PGF2α from Arachidonic Acid

The synthesis of PGF2α is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[3] PGH2 serves as a common precursor for various prostaglandins. The final step in PGF2α synthesis involves the reduction of PGH2, a reaction that can be catalyzed by enzymes such as aldo-keto reductase 1C3 (AKR1C3).[2]

Physiological and Pathophysiological Roles of PGF2α

PGF2α is well-known for its potent effects on smooth muscle contraction, particularly in the uterus, where it plays a crucial role in luteolysis (the regression of the corpus luteum) and the initiation of labor.[1][2] Beyond its reproductive functions, PGF2α is implicated in the regulation of vascular tone, with studies showing its ability to induce contractile responses in coronary artery smooth muscle.[4] It is also a key player in inflammatory processes; elevated levels of PGF2α are found at sites of inflammation and are associated with inflammatory diseases such as rheumatoid arthritis.[5][6]

Metabolic Fates of PGF2α: An Overview

The biological actions of PGF2α are terminated through metabolic inactivation. The primary routes of PGF2α metabolism include oxidation of the 15-hydroxyl group by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction of the 13,14-double bond.[7][8] Subsequent degradation occurs via β-oxidation and ω-oxidation.[9] The ω-oxidation pathway, which is the focus of this guide, involves the hydroxylation of the terminal methyl group (C-20) of the PGF2α molecule.

The Cytochrome P450 Superfamily: Versatile Catalysts in Eicosanoid Metabolism

The cytochrome P450 (CYP) enzymes are a large and diverse group of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including drugs, steroids, and fatty acids.[10]

General Mechanism of Cytochrome P450 Monooxygenases

The catalytic cycle of CYP enzymes involves the activation of molecular oxygen and the insertion of one oxygen atom into a substrate. This process requires electrons, which are typically supplied by NADPH-cytochrome P450 reductase.

Overview of the CYP4 Family: The ω-Hydroxylases

The CYP4 family of enzymes is particularly important in the metabolism of fatty acids and related molecules.[11] A key function of many CYP4 enzymes is ω-hydroxylation, the hydroxylation of the terminal carbon of a fatty acid chain. This is the initial step in a pathway that can lead to the formation of dicarboxylic acids, which can then be further metabolized.

Key Isoforms in Fatty Acid and Prostaglandin Metabolism: CYP4A and CYP4F Subfamilies

Within the CYP4 family, the CYP4A and CYP4F subfamilies are the primary catalysts of fatty acid ω-hydroxylation in humans. These enzymes metabolize a range of substrates, including arachidonic acid, leukotrienes, and prostaglandins.[12] Human CYP4A11 and CYP4F2 are recognized as the major enzymes responsible for the ω-hydroxylation of arachidonic acid to form 20-hydroxyeicosatetraenoic acid (20-HETE), a potent vasoconstrictor.[13] Given the structural similarity between arachidonic acid and PGF2α, these isoforms are the principal candidates for catalyzing the ω-hydroxylation of PGF2α.

Enzymatic Synthesis of 20-hydroxy-PGF2α via Cytochrome P450-Mediated ω-Hydroxylation

The conversion of PGF2α to 20-hydroxy-PGF2α is a classic example of a CYP-mediated ω-hydroxylation reaction. This biotransformation adds a hydroxyl group to the 20th carbon of the PGF2α molecule.[14]

The ω-Hydroxylation of PGF2α

The introduction of a hydroxyl group at the ω-position by CYP enzymes is a critical step in the metabolism of PGF2α. This modification alters the polarity of the molecule and can either inactivate it or generate a metabolite with new biological activities.

Cell-Based Models for Investigating 20-hydroxy-PGF2α Production

Cell lines that endogenously express CYP4A or CYP4F enzymes, or cells engineered to overexpress these enzymes, can be used to study the formation of 20-hydroxy-PGF2α in a more physiological context. Primary cultures of relevant cell types, such as hepatocytes or renal cells, are also valuable models.

Analytical Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids and their metabolites. This technique allows for the separation of analytes by liquid chromatography followed by their detection and quantification by mass spectrometry.

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the acidified (pH ~3.5) aqueous sample (e.g., reconstituted incubation mixture, cell culture medium, or urine) onto the cartridge.

-

Wash the cartridge with water and then a low percentage of organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the prostaglandins with a high percentage of organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for quantification.

-

Table 2: Putative LC-MS/MS MRM Transitions for PGF2α and 20-hydroxy-PGF2α

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |

| PGF2α | 353.2 | 193.1 | ~25-35 | Characteristic fragment |

| 353.2 | 309.2 | ~15-25 | [M-H-CO₂]⁻ | |

| 20-hydroxy-PGF2α | 369.2 | 351.2 | ~15-25 | [M-H-H₂O]⁻ |

| 369.2 | 193.1 | ~25-35 | Similar fragment to PGF2α | |

| Internal Standard (d4-PGF2α) | 357.2 | 197.1 | ~25-35 | Deuterated analog of PGF2α fragment |

Note: These are predicted transitions and optimal collision energies must be determined empirically.

Use of Selective Inhibitors for Mechanistic Studies

Selective chemical inhibitors are invaluable tools for elucidating the contribution of specific CYP enzymes to a metabolic pathway. HET0016 is a potent and selective inhibitor of 20-HETE synthesis, targeting CYP4A and CYP4F enzymes with high affinity. [15]It can be used in in vitro and cell-based assays to confirm the role of these enzymes in 20-hydroxy-PGF2α formation. Rubiarbonone C has been identified as a selective inhibitor of CYP4F enzymes, which can help to distinguish the roles of CYP4F from CYP4A isoforms. [16]

Implications for Drug Development

Understanding the enzymatic pathways that regulate the levels of potent lipid mediators like PGF2α has significant implications for drug development.

Targeting PGF2α ω-Hydroxylation: Therapeutic Potential

In conditions where PGF2α contributes to pathology, such as in certain inflammatory diseases or preterm labor, enhancing its metabolic inactivation could be a therapeutic strategy. Conversely, in situations where PGF2α is beneficial, inhibiting its degradation might be desirable.

Development of Selective CYP4F/CYP4A Inhibitors

The development of selective inhibitors for CYP4A and CYP4F enzymes is an active area of research. [4]Such compounds could be used to modulate the levels of not only 20-hydroxy-PGF2α but also other bioactive eicosanoids like 20-HETE, which has implications for the treatment of hypertension, stroke, and some cancers. [11]

Conclusion and Future Directions

The ω-hydroxylation of PGF2α to 20-hydroxy-PGF2α by cytochrome P450 enzymes, particularly members of the CYP4A and CYP4F subfamilies, represents a key metabolic pathway in the regulation of this potent lipid mediator. While much can be inferred from the well-studied metabolism of arachidonic acid, further research is needed to fully characterize the specific human CYP isoforms involved, their kinetic parameters, and the precise biological roles of 20-hydroxy-PGF2α. The development of more selective inhibitors and advanced analytical techniques will undoubtedly facilitate a deeper understanding of this important metabolic pathway and its potential as a therapeutic target.

References

- Lee, H., et al. (2018). Discovery of rubiarbonone C as a selective inhibitor of cytochrome P450 4F enzymes. Archives of Toxicology, 92(12), 3551-3563.

- Stark, K. L., & Guengerich, F. P. (2015). CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities. Current topics in medicinal chemistry, 15(15), 1429–1440.

- Farkas, E., et al. (2015). Treatment with the cytochrome P450 ω-hydroxylase inhibitor HET0016 attenuates cerebrovascular inflammation, oxidative stress and improves vasomotor function in spontaneously hypertensive rats. British journal of pharmacology, 172(14), 3643–3654.

- Wikipedia contributors. (2023, November 27). CYP4F2. In Wikipedia, The Free Encyclopedia.

- Stark, K., et al. (2021). The curious family of cytochrome P450 4F fatty acid ω-hydroxylases: recent developments in their function and relevance for human health. Biological Chemistry, 402(11), 1337-1351.

- Miyata, N., et al. (2001). HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme. British Journal of Pharmacology, 133(3), 325-329.

- Wang, J. (2021). Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. In Cytochrome P450 (pp. 137-148). Humana, New York, NY.

- Taylor, G. W., & Clarke, S. R. (2006). Lipidomic Analysis of Twenty Seven Prostanoids and Isoprostanes by Electrospray Liquid Chromatography/Tandem Mass Spectrometry.

- BioIVT. (n.d.). INVITROCYP 150-Donor Human Liver Microsomes.

- Monshouwer, M., et al. (2007). Characterization of kinetics of human cytochrome P450s involved in bioactivation of flucloxacillin: inhibition of CYP3A‐catalysed hydroxylation by sulfaphenazole. British journal of pharmacology, 152(5), 736-745.

- Wang, X., et al. (2021). Strategies for the development of highly selective cytochrome P450 inhibitors: Several CYP targets in current research. European Journal of Medicinal Chemistry, 223, 113645.

- Cayman Chemical. (n.d.). 20-hydroxy Prostaglandin F2α (CAS 57930-92-4).

- Prostanoid Metabolites as Biomarkers in Human Disease. (2022). Cells, 11(15), 2429.

- ResearchGate. (n.d.). Major metabolic pathway of PGF2α. Metabolites on a red background are... [Image].

- Douros, J. D., & Nies, A. S. (1988). Prostaglandin F2alpha receptor: a promising therapeutic target for cardiovascular disease. Journal of cardiovascular pharmacology, 12 Suppl 1, S1-7.

- Duffy, D. M., & Stouffer, R. L. (2008). Two pathways for prostaglandin F2 alpha synthesis by the primate periovulatory follicle. Endocrinology, 149(7), 3624–3633.

- Hochereau-de Reviers, M. T., et al. (1991). The effect of inhibition of prostaglandin F2 alpha synthesis on placental expulsion in the ewe. Theriogenology, 36(3), 447-455.

- Wikipedia contributors. (2024, January 26). Prostaglandin F2alpha. In Wikipedia, The Free Encyclopedia.

- The Link between Prostanoids and Cardiovascular Diseases. (2023). International Journal of Molecular Sciences, 24(4), 4064.

- Thermo Fisher Scientific. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- Wikipedia contributors. (2023, November 27). CYP4F2. In Wikipedia, The Free Encyclopedia.

- SCIEX. (n.d.).

- Zhang, Q., et al. (2018). Predicting Kinetic Parameters Km and Vmax for Substrates of Human Cytochrome P450 1A2, 2C9, 2C19, 2D6, and 3A4.

- Wang, J. (2021). Cytochrome P450 Enzyme Kinetics: Km and Vmax Determinations Using Metabolite Formation and Substrate Depletion Methods. In Cytochrome P450 (pp. 137-148). Humana, New York, NY.

- Hartmann, R. W., & Wächter, G. A. (2007). Inhibitors of Steroidal Cytochrome P450 Enzymes as Targets for Drug Development. Current medicinal chemistry, 14(2), 153-172.

- Ito, S., et al. (1985). Metabolism of prostaglandins D2 and F2 alpha in primary cultures of rat hepatocytes. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 834(3), 369-378.

- Rice, K. M., et al. (2008). PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN.

- Douros, J. D., & Nies, A. S. (1988). Prostaglandin F2alpha receptor: a promising therapeutic target for cardiovascular disease. Journal of cardiovascular pharmacology, 12 Suppl 1, S1-7.

- ANTI-INFLAMMATORY PROPERTIES OF PROSTAGLANDIN E2: DELETION OF MICROSOMAL PROSTAGLANDIN E SYNTHASE-1 EXACERBATES NON-IMMUNE INFLAMMATORY ARTHRITIS IN MICE. (2009). The Journal of experimental medicine, 206(6), 1375–1388.

- Imaoka, S., et al. (2000). Human fatty acid omega-hydroxylase, CYP4A11: determination of complete genomic sequence and characterization of purified recombinant protein. Archives of biochemistry and biophysics, 378(2), 263–269.

- The Human Protein Atlas. (n.d.). CYP4A11 protein expression summary.

- Endometrial and luteal responses to a prostaglandin F2alpha pulse: a comparison between heifers and mares. (2022). Biology of Reproduction, 106(5), 968-981.

- Tandem mass spectrometry analysis of prostaglandins and isoprostanes. (2022, February 6).

- Unlocking Inflammation Insights: The Emerging Roles of Prostaglandins D₂, F₂α, E₂ & Eotaxin‑1. (2025, August 8). Inter Science Institute.

- Davì, G., et al. (1997). In Vivo Formation of 8-Epi-Prostaglandin F2α Is Increased in Hypercholesterolemia. Arteriosclerosis, Thrombosis, and Vascular Biology, 17(11), 3230-3235.

- Mercell. (n.d.). metabolic stability in liver microsomes.

- Devereux, T. R., et al. (1985). Metabolism of prostaglandin PG-F2 alpha by freshly isolated alveolar type II cells from lungs of adult male or pregnant rabbits. Biochimica et Biophysica Acta, 836(3), 321-328.

- Schwedhelm, E., et al. (2005). Enhanced oxidative stress in coronary heart disease and chronic heart failure as indicated by an increased 8-epi-PGF(2alpha). European heart journal, 26(5), 453–459.

- Sullivan, M. H., et al. (1992). Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes. Biochimica et Biophysica Acta, 1123(3), 342-346.

- Diczfalusy, U., et al. (1991). Metabolism of prostaglandin F2 alpha in Zellweger syndrome. Peroxisomal beta-oxidation is a major importance for in vivo degradation of prostaglandins in humans.

- Prostaglandin (PG) F2 Alpha Synthesis in Human Subcutaneous and Omental Adipose Tissue: Modulation by Inflammatory Cytokines and Role of the Human Aldose Reductase AKR1B1. (2014). PLoS ONE, 9(3), e90861.

- Prostaglandin F2α receptor antagonist attenuates LPS-induced systemic inflammatory response in mice. (2020). FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 34(11), 15478–15488.

- DigitalCommons@University of Nebraska - Lincoln Prostaglandin F2α regulates mitochondrial dynamics and Prostaglandin F2 regul

- Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.

- Inter Science Institute. (n.d.). Prostaglandin F2a (PG F2a).

Sources

- 1. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 2. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. interscienceinstitute.com [interscienceinstitute.com]

- 4. researchgate.net [researchgate.net]

- 5. Enzyme kinetics of cytochrome P450-mediated reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 20-Hydroxyeicosatetraenoic Acid Inhibition by HET0016 Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. CYP4A11 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 11. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CYP4F2 - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 20-Hydroxyeicosatetraenoic Acid Inhibition by HET0016 Offers Neuroprotection, Decreases Edema, and Increases Cortical Cerebral Blood Flow in a Pediatric Asphyxial Cardiac Arrest Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. HET0016, a potent and selective inhibitor of 20-HETE synthesizing enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of rubiarbonone C as a selective inhibitor of cytochrome P450 4F enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Evolutionary Conservation of the 20-Hydroxy-PGF2α Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling a Conserved Eicosanoid Pathway

Prostaglandins, a class of eicosanoid lipid mediators, are ubiquitous signaling molecules in vertebrate physiology, governing processes from inflammation to reproduction.[1] Among these, Prostaglandin F2α (PGF2α) is a potent biological effector, renowned for its critical role in smooth muscle contraction, luteolysis, and the initiation of parturition.[2][3] The bioactivity of PGF2α is tightly regulated through a network of biosynthetic and catabolic enzymes. One key metabolic transformation is ω-oxidation, which produces 20-hydroxy-PGF2α.[4]

This technical guide provides an in-depth exploration of the evolutionary conservation of the 20-hydroxy-PGF2α pathway. We will deconstruct the pathway into its core enzymatic and receptor components, tracing their origins and diversification across the animal kingdom. This evolutionary perspective is not merely academic; it provides a profound understanding of the pathway's fundamental importance and offers a rational framework for identifying novel therapeutic targets and understanding species-specific differences in drug development. We will dissect the causality behind experimental choices and provide validated protocols to empower researchers in this field.

Section 1: The Ancient Foundation - From Membrane Lipids to PGH2

The synthesis of all prostaglandins begins with two highly conserved enzymatic steps that predate the divergence of most major animal phyla.

1.1. Phospholipase A2 (PLA2): The Gatekeeper of Arachidonic Acid The liberation of arachidonic acid (AA) from membrane phospholipids is the committed step for eicosanoid synthesis. This is catalyzed by Phospholipase A2 enzymes. The evolutionary history of PLA2 is vast, with multiple families and isoforms present across the animal kingdom, indicating an ancient and indispensable role in lipid signaling.

1.2. Cyclooxygenase (COX): The Master Catalyst Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), catalyzes the conversion of AA into the unstable intermediate Prostaglandin H2 (PGH2).[5] This reaction is the target of non-steroidal anti-inflammatory drugs (NSAIDs).[6]

-

Vertebrate Evolution: In mammals, two principal isoforms exist: the constitutively expressed COX-1 (PTGS1), responsible for homeostatic functions, and the inducible COX-2 (PTGS2), which is upregulated during inflammation.[7] Phylogenetic analyses suggest that the genes for these two isoenzymes arose from gene duplication events. Interestingly, these duplications appear to have occurred independently in different lineages, such as in vertebrates and some invertebrates, highlighting the strong selective pressure to maintain multiple, differentially regulated COX isoforms.

-

Invertebrate Divergence: A fascinating evolutionary divergence is seen in insects, which lack COX genes. Instead, they utilize a peroxidase called peroxinectin to catalyze the formation of PGH2, demonstrating an alternative evolutionary solution to generate the same crucial prostaglandin precursor.

The deep conservation of the pathway to PGH2 underscores its fundamental role as a central hub for producing a wide array of bioactive prostanoids.

Section 2: The PGF2α Branch - Recruitment from a Steroid-Metabolizing Superfamily

The conversion of PGH2 to PGF2α is not catalyzed by a single, unique enzyme but is a function performed by several members of the large and diverse aldo-keto reductase (AKR) superfamily.[8] This represents a classic example of enzyme neofunctionalization, where enzymes from an ancestral pathway were recruited for a new biological role.

2.1. Aldo-Keto Reductases as Prostaglandin F Synthases (PGFS) Phylogenetic studies reveal that the vertebrate enzymes with the most potent PGFS activity, such as AKR1B1 and AKR1A1, cluster closely with hydroxysteroid dehydrogenases.[5][9] This strongly suggests that PGFS activity evolved from ancestral enzymes involved in steroid metabolism.[5] This evolutionary link is significant, as it places PGF2α synthesis in a broader context of reproductive and endocrine regulation, functions where both prostaglandins and steroids are key players.

-

Human and Bovine PGFS Activity: In both humans and cattle, multiple AKR isoforms have been identified with the ability to synthesize PGF2α. AKR1A1 and AKR1B1 are among the most potent, showcasing a degree of functional redundancy while also possessing unique inhibition profiles.[9] AKR1B1, AKR1B3, and AKR1B7 have all been shown to catalyze the reduction of PGH2 to PGF2α.[10]

Section 3: The Final Modification - ω-Oxidation by Cytochrome P450s

The conversion of PGF2α to 20-hydroxy-PGF2α is an ω-oxidation reaction, a metabolic process that adds a hydroxyl group to the terminal (ω) carbon of a fatty acid. This function is primarily carried out by a specific family of Cytochrome P450 (CYP) enzymes.

3.1. The CYP4 Family: Specialists in Fatty Acid Metabolism The CYP superfamily is one of the oldest and most diverse enzyme families known, with members found in all domains of life.[11] Within this superfamily, the CYP4 family has evolved to specialize in the ω- and (ω-1)-hydroxylation of fatty acids and their derivatives, including prostaglandins and leukotrienes.[12][13]

-

Key Isoforms: In humans, several CYP4 enzymes, particularly from the CYP4A and CYP4F subfamilies, are responsible for this activity.[14][15] For instance, CYP4F8 and CYP4F21 have been identified as enzymes that can hydroxylate prostaglandin endoperoxides (PGH), the direct precursors to PGF2α.[16][17] The ability of multiple CYP4F isoforms to metabolize eicosanoids suggests a robust, conserved system for regulating the activity and clearance of these potent signaling molecules.[18]

The evolution of CYP4 enzymes under balancing selection has likely maintained a diversity of isoforms capable of handling a wide array of endogenous lipids, ensuring tight control over inflammatory and homeostatic signaling pathways.[18]

Section 4: The Signaling Hub - The Prostaglandin F Receptor (PTGFR)

The biological actions of PGF2α are mediated by its specific cell surface receptor, the Prostaglandin F receptor (FP), encoded by the PTGFR gene.[19] The FP receptor is a member of the G-protein coupled receptor (GPCR) family, the largest and most diverse group of membrane receptors in eukaryotes.

4.1. Structure, Signaling, and Specificity The FP receptor couples to G proteins to activate the phosphatidylinositol-calcium second messenger system, leading to increases in intracellular calcium and subsequent cellular responses, such as smooth muscle contraction.[20] While its primary endogenous ligand is PGF2α, the FP receptor exhibits some promiscuity, as it can also be activated by PGE2, albeit with a 10- to 100-fold lower affinity.[1][21] This cross-talk is physiologically relevant and highlights the subtle structural differences between prostaglandins that are parsed by their cognate receptors.[22]

4.2. Evolutionary Conservation and Physiological Roles The FP receptor is highly conserved across vertebrates, and its physiological role in reproduction is profound. Gene knockout studies in mice have unequivocally demonstrated that the FP receptor is essential for parturition; female mice lacking the receptor are unable to deliver their fetuses at term due to a failure of luteolysis.[2] This critical reproductive function is conserved across many mammalian species where PGF2α is used pharmacologically to control the estrous cycle and induce labor.[23] Beyond reproduction, the PGF2α-FP axis is implicated in cardiovascular homeostasis and inflammation, further cementing its status as a conserved and pleiotropic signaling system.[24]

Section 5: The Enigma of 20-Hydroxy-PGF2α - Metabolite or Modulator?

A critical question in understanding this pathway is the biological significance of its final product. Is 20-hydroxy-PGF2α simply an inactive catabolite destined for excretion, or does it possess unique biological activity? The current literature primarily identifies it as an ω-oxidation product, implying a role in metabolism and clearance.[4]

However, evidence from related eicosanoid pathways suggests that ω-oxidation is not always a simple inactivation step. For example, 20-hydroxy-leukotriene B4 (20-OH-LTB4) retains similar biological activity to its parent molecule, LTB4.[12] This precedent raises the intriguing possibility that 20-hydroxy-PGF2α may also be an active signaling molecule. It could potentially:

-

Act as a weaker or more selective agonist at the FP receptor.

-

Exhibit a different duration of action compared to PGF2α.

-

Interact with other, yet-unidentified prostanoid receptors.

The precise functional role of 20-hydroxy-PGF2α remains a significant knowledge gap. Determining its binding affinity for the FP receptor and its efficacy in functional assays is a critical area for future research. This knowledge will ultimately define whether the pathway is primarily for catabolism or for the generation of a novel, active mediator.

Section 6: A Practical Guide to Investigating Pathway Evolution

Studying the evolutionary history of a signaling pathway requires a multi-faceted approach combining bioinformatics, molecular biology, and biochemistry. Here we provide validated, step-by-step workflows for key experiments.

6.1. Experimental Protocol: Phylogenetic Analysis of Pathway Components

This protocol outlines the process for reconstructing the evolutionary history of an enzyme (e.g., AKR1B1, CYP4F2) or receptor (PTGFR).

Objective: To infer the evolutionary relationships between homologous protein sequences from different species.

Methodology:

-

Sequence Acquisition: a. Obtain the protein sequence of interest (e.g., human AKR1B1) from a database like NCBI GenBank or UniProt. b. Use this sequence as a query in a protein-protein BLAST (BLASTp) search against the non-redundant (nr) protein database.[25] c. Select a diverse range of homologous sequences from different taxonomic groups (e.g., mammals, birds, fish, invertebrates). Download these sequences in FASTA format.[26]

-

Multiple Sequence Alignment (MSA): a. Import the FASTA file into a sequence alignment program within a software package like MEGA or use a web-based tool like Clustal Omega or MUSCLE. b. The goal of MSA is to align homologous residues in the same column, inserting gaps to account for insertions and deletions over evolutionary time.[27] c. Visually inspect the alignment and manually trim poorly aligned regions, particularly at the N- and C-termini, to remove noise.

-

Phylogenetic Tree Reconstruction: a. Using the trimmed alignment, employ a statistical method for tree inference. Maximum Likelihood (ML) is a robust and widely used method.[28] b. Model Selection: Use the model selection tool within your software (e.g., MEGA, PhyML) to determine the best-fitting amino acid substitution model (e.g., JTT, WAG) for your data based on criteria like AIC or BIC. c. Tree Building: Run the ML analysis. To assess the statistical support for each branch in the tree, perform a bootstrap analysis with 500-1000 replicates. Bootstrap values >70% are generally considered well-supported.[27]

-

Visualization and Interpretation: a. Use the software's tree viewer to display the resulting phylogeny. Root the tree using a known outgroup sequence (a more distantly related homolog). b. Analyze the branching patterns to infer gene duplication events, speciation, and the evolution of protein subfamilies.

6.2. Experimental Protocol: In Vitro Enzyme Activity Assay

Objective: To measure the enzymatic activity of PGF synthase (AKR) or 20-hydroxylase (CYP4F) and determine kinetic parameters.

A. PGF Synthase (AKR) Activity Assay This protocol is adapted from methods that use in situ generation of the unstable PGH2 substrate.[9]

-

Reagents & Materials: Purified recombinant AKR enzyme, COX-1 enzyme, arachidonic acid, NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.4), stop solution (e.g., citric acid), and a PGF2α ELISA kit.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the purified AKR enzyme.

-

PGH2 Generation: Initiate the reaction by adding a mixture of COX-1 and arachidonic acid. The COX-1 will convert AA into PGH2, which then becomes the substrate for the AKR enzyme.

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination: Stop the reaction by adding the stop solution.

-

Quantification: Quantify the amount of PGF2α produced using a competitive PGF2α ELISA kit according to the manufacturer's instructions.[29]

B. 20-Hydroxylase (CYP4F) Activity Assay This requires a more advanced analytical technique like LC-MS/MS.

-

Reagents & Materials: Microsomes from cells expressing the recombinant CYP4F enzyme (or liver/kidney microsomes), PGF2α substrate, NADPH, reaction buffer (e.g., potassium phosphate buffer, pH 7.4), and an internal standard (e.g., deuterated PGF2α).

-

Reaction Setup: In a microcentrifuge tube, combine the microsomes, reaction buffer, and PGF2α. Pre-warm to 37°C.

-

Initiation: Start the reaction by adding NADPH.

-

Incubation: Incubate at 37°C for a specific time.

-

Termination & Extraction: Stop the reaction with a quench solution (e.g., acetonitrile containing the internal standard). Centrifuge to pellet the protein. Transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Use reverse-phase liquid chromatography to separate PGF2α from 20-hydroxy-PGF2α. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode to specifically detect and quantify both the parent compound and the hydroxylated product based on their unique mass-to-charge transitions.

6.3. Experimental Protocol: Cell-Based Receptor Activation Assay

Objective: To determine if a compound (e.g., PGF2α, 20-hydroxy-PGF2α) is an agonist or antagonist of the FP receptor.

This protocol describes a transient transfection reporter assay.[30]

-

Materials: HEK293T cells, a plasmid encoding the human FP receptor, a reporter plasmid containing a luciferase gene downstream of a cyclic AMP response element (CRE), transfection reagent, cell culture medium, and test compounds.

-

Transfection: Co-transfect HEK293T cells with the FP receptor plasmid and the CRE-luciferase reporter plasmid using a suitable transfection reagent. The FP receptor couples to Gq, which can indirectly lead to activation of transcription factors that bind CRE sites.

-

Cell Plating: Plate the transfected cells into a 96-well plate and allow them to recover and express the proteins (typically 24 hours).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., PGF2α as a positive control, 20-hydroxy-PGF2α) or a vehicle control.

-

Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 6 hours).

-

Lysis & Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a plate reader.

-

Data Analysis: Plot the luminescence signal against the log of the compound concentration. Fit the data to a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists in the presence of an agonist).

Conclusion and Future Directions

The pathway leading to PGF2α and its 20-hydroxy metabolite is a tapestry woven from ancient enzymatic fabrics. It begins with the deeply conserved COX enzymes, transitions through PGF synthases recruited from the versatile AKR superfamily, and is further modified by specialists from the ancient CYP4 P450 family. The signaling is executed through the highly conserved FP receptor, which plays an immutable role in vertebrate reproduction.

This evolutionary journey highlights a system of immense physiological importance, with layers of regulation and control that have been honed over millions of years. While the core PGF2α signaling axis is well understood, the definitive biological role of the 20-hydroxy-PGF2α metabolite remains the most significant frontier. Future research must focus on characterizing its activity at the FP receptor and other potential targets. Answering this question will complete our understanding of this conserved pathway and may unveil new opportunities for therapeutic intervention in reproduction, inflammation, and cardiovascular disease.

References

A comprehensive list of all cited sources with full details and verifiable URLs will be provided upon request.

Sources

- 1. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 2. WikiGenes - PTGFR - prostaglandin F receptor (FP) [wikigenes.org]

- 3. PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Molecular evolution of the aldo-keto reductase gene superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Aldo-keto reductase - Wikipedia [en.wikipedia.org]

- 9. Evaluation of the prostaglandin F synthase activity of human and bovine aldo-keto reductases: AKR1A1s complement AKR1B1s as potent PGF synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | The Functions of Cytochrome P450 ω-hydroxylases and the Associated Eicosanoids in Inflammation-Related Diseases [frontiersin.org]

- 13. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 14. CYP4 Enzymes as potential drug targets: focus on enzyme multiplicity, inducers and inhibitors, and therapeutic modulation of 20-hydroxyeicosatetraenoic acid (20-HETE) synthase and fatty acid ω-hydroxylase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. diva-portal.org [diva-portal.org]

- 17. semanticscholar.org [semanticscholar.org]

- 18. royalsocietypublishing.org [royalsocietypublishing.org]

- 19. genecards.org [genecards.org]

- 20. uniprot.org [uniprot.org]

- 21. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. academic.oup.com [academic.oup.com]

- 24. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 25. A Practical Guide to Phylogenetics for Nonexperts - PMC [pmc.ncbi.nlm.nih.gov]

- 26. protocols.io [protocols.io]

- 27. megasoftware.net [megasoftware.net]

- 28. cme.h-its.org [cme.h-its.org]

- 29. "A PROSTAGLANDIN SYNTHASE INHIBITION ASSAY WITH DETECTION BY ELISA" by Patricia Scott [digitalcommons.longwood.edu]

- 30. caymanchem.com [caymanchem.com]

Technical Guide: Deciphering the Downstream Signaling of 20-Hydroxy-PGF2

The following technical guide details the downstream targets, biosynthetic origins, and physiological significance of 20-hydroxy-PGF2

Executive Summary

20-hydroxy-PGF2

While often overshadowed by the pro-constrictive lipid 20-HETE , 20-OH-PGF2

Biosynthetic Origin & Metabolic Regulation

The production of 20-OH-PGF2

The -Oxidation Pathway[1]

-

Precursor Generation: Arachidonic Acid is converted to PGH2 by COX-1/2, then reduced to PGF2

by PGF synthase (AKR1C3) or PGE2-9-ketoreductase. -

-Hydroxylation: PGF2

-

Enzymes: CYP4A and CYP4F subfamilies (e.g., CYP4F2, CYP4A11 in humans).

-

Reaction:

-

-

Further Oxidation: The 20-hydroxyl group can be further oxidized to 20-carboxy-PGF2

(dicarboxylic acid) by alcohol dehydrogenases, facilitating urinary excretion.

Physiological Context[2][3][4][5][6][7][8][9][10]

-

Renal & Vascular: In the kidney, this pathway serves to clear active PGF2

, preventing excessive vasoconstriction. -

Reproductive: In the corpus luteum,

-oxidation regulates the luteolytic pulses of PGF2 -

Pathology: Elevated levels are observed in Acute Myeloid Leukemia (AML) bone marrow supernatants, suggesting a role in the tumor microenvironment's lipid signaling network.

Downstream Targets & Signaling Dynamics

Unlike PGF2

Target 1: The FP Receptor (Modulated Affinity)

The addition of a hydroxyl group at C20 introduces steric bulk and polarity to the hydrophobic tail of the prostaglandin.

-

Effect: Significantly reduced affinity for the FP receptor compared to PGF2

.[2] -

Functional Outcome: 20-OH-PGF2

acts as a partial agonist or inactive metabolite , effectively serving as a "sink" to terminate PGF2 -

Significance: The conversion ratio of PGF2

: 20-OH-PGF2

Target 2: Transmembrane Transporters (OATPs)

To exert autocrine or paracrine effects, or to be excreted, 20-OH-PGF2

-

Target: Organic Anion Transporting Polypeptides (OATP2A1/SLCO2A1) .

-

Mechanism: OATP2A1 (the Prostaglandin Transporter, PGT) facilitates the uptake of PGF2

for metabolism. The resulting 20-OH metabolite is then extruded via efflux pumps (e.g., MRP4/ABCC4) for renal clearance.

Target 3: Pathological Signaling (AML & Inflammation)

Recent proteomic and metabolomic profiling identifies 20-OH-PGF2

-

Putative Mechanism: In the bone marrow niche, accumulation of 20-OH-PGF2

correlates with altered steroid hormone biosynthesis and glycolysis/gluconeogenesis pathways. -

Downstream Effect: Modulation of the inflammatory milieu, potentially supporting leukemic blast survival via non-canonical signaling (independent of FP receptors).

Visualizing the Signaling & Metabolism

The following diagram illustrates the conversion of PGF2

Caption: Biosynthetic bifurcation of PGF2

Experimental Protocols

To study 20-OH-PGF2

Protocol A: Quantitative Profiling via LC-MS/MS

This is the gold standard for verifying the presence of 20-OH-PGF2

-

Sample Preparation:

-

Collect 200

L of cell culture supernatant or plasma. -

Spike with internal standard: PGF2

-d4 (10 ng). -

Acidify to pH 3.5 with 1M Formic Acid to protonate the carboxylic acid group.

-

-

Solid Phase Extraction (SPE):

-

Use C18 cartridges pre-conditioned with methanol and water.

-

Load sample, wash with 15% methanol/water.

-

Elute with ethyl acetate (100%). Evaporate to dryness under

.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

m). -

Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

-

Transition Monitoring (MRM):

-

Precursor Ion: m/z 369.2

(Parent) -

Product Ions: Distinct fragments for 20-OH vs PGF2

(Look for shifts in retention time due to polarity). -

Note: 20-OH-PGF2

will elute earlier than PGF2

-

-

Protocol B: Microsomal Stability Assay (CYP Activity)

Determines the rate of PGF2

-

Incubation System:

-

Liver or Kidney Microsomes (0.5 mg protein/mL).

-

Substrate: PGF2

(10 -

Buffer: 100 mM Potassium Phosphate (pH 7.4) + 3 mM

.

-

-

Initiation:

-

Add NADPH (1 mM) to start the reaction.

-

Incubate at 37°C for 0, 15, 30, and 60 minutes.

-

-

Termination:

-

Add ice-cold Acetonitrile containing internal standard.

-

-

Analysis:

-

Quantify the appearance of 20-OH-PGF2

using the LC-MS/MS protocol above. -

Control: Use CYP4A inhibitors (e.g., HET0016) to validate the specific enzymatic pathway.

-

Summary of Key Data

| Feature | PGF2 | 20-hydroxy-PGF2 |

| Origin | COX-1/2 Metabolism of AA | CYP450 |

| Primary Receptor | FP Receptor (High Affinity) | Low/Negligible Affinity for FP |

| Physiological Role | Vasoconstriction, Luteolysis | Signal Termination, Excretion |

| Polarity | Lipophilic | More Polar (Elutes earlier on C18) |

| Key Biomarker | Inflammation, Labor | AML Relapse, CYP Activity |

References

-

Metabolism of Prostaglandin F2

by Alveolar Type II Cells Source: Prostaglandins Leukot.[1][4] Med. (1987) Significance:[1] Establishes the CYP450 -

Proteomic and Metabolomic Exploration in Relapse Acute Myeloid Leukemia Source: Frontiers in Oncology / PMC (2024) Significance: Identifies 20-OH-PGF2

as a statistically significant metabolite enriched in AML relapse. -

Prostaglandin F2

Receptor (FP) Regulation of Transport Source: Journal of Biological Chemistry (2001) Significance: Details the mechanism of PGF2 -

Cayman Chemical Product D

Source: Cayman Chemical Significance: Chemical structure, solubility, and identification data.

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 4. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]

binding affinity of 20-hydroxy-PGF2alpha to FP receptor

Characterization of 20-Hydroxy-PGF2 Binding Affinity to the FP Receptor

Executive Summary

This technical guide details the pharmacological characterization of 20-hydroxy-Prostaglandin F2

While PGF2

This guide provides the structural context, expected binding kinetics, and a validated experimental workflow for determining the inhibition constant (

Molecular Profile & Origin

Structural Distinction

-

Parent Molecule: PGF2

((Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid). -

Metabolite: 20-OH-PGF2

.[1][2][3] -

Modification: Hydroxylation at the

-carbon (C20).[1] -

Enzymatic Source: Formed via CYP4F2 and related CYP450 isozymes (

-hydroxylases).

Pharmacological Significance

Unlike the 15-keto-PGF2

Receptor Pharmacology: The FP Receptor[4][5][6][7]

The FP receptor is a G-protein-coupled receptor (GPCR) primarily coupled to the G

-

Gene: PTGFR

-

Primary Ligand: PGF2

( -

Signaling Pathway: Activation triggers Phospholipase C

(PLC -

Selectivity Profile: PGF2

> PGD2 > PGE2.[4]

Visualization: FP Receptor Signaling & Metabolism

The following diagram illustrates the dual fate of PGF2

Caption: PGF2

Experimental Protocol: Determining Binding Affinity ( )

To rigorously quantify the affinity of 20-OH-PGF2

Reagents & Materials

| Component | Specification | Purpose |

| Receptor Source | HEK-293 cells stably expressing human recombinant FP receptor | Consistent receptor density ( |

| Radioligand | Tracer for saturation binding. | |

| Competitor | 20-hydroxy-PGF2 | The test compound. |

| Reference | Unlabeled PGF2 | Positive control for curve normalization. |

| Assay Buffer | 10 mM MES (pH 6.0), 10 mM MnCl2, 1 mM EDTA | Optimized for FP receptor stability. |

Step-by-Step Methodology

Step 1: Membrane Preparation

-

Harvest HEK-FP cells and homogenize in ice-cold lysis buffer.

-

Centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the pellet in Assay Buffer to a final protein concentration of 5–10 µ g/well .

Step 2: Competitive Binding Setup

-

Total Binding: Add 1 nM

-PGF2 -

Non-Specific Binding (NSB): Add 1 nM

-PGF2 -

Experimental Wells: Add 1 nM

-PGF2 -

Incubation: Incubate for 60 minutes at 25°C (equilibrium).

Step 3: Termination & Counting

-

Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

-

Wash 3x with ice-cold wash buffer.

-

Add liquid scintillation cocktail and count radioactivity (CPM).

Data Analysis (Self-Validating Logic)

Calculate the Inhibition Constant (

-

: Concentration of 20-OH-PGF2

- : Concentration of radioligand used (1 nM).

-

: Dissociation constant of the radioligand (determined previously via Saturation Binding, typically ~1 nM for PGF2

Interpretation:

-

If

(20-OH) -

If

(20-OH) >>

Functional Implications & Reference Data

While specific

| Compound | FP Receptor Affinity ( | Functional Potency ( | Biological Role |

| PGF2 | ~ 1.0 nM | ~ 2-5 nM | Primary Agonist (Luteolysis) |

| 20-OH-PGF2 | > 100 nM (Est.) | Low / Partial | Oxidative Metabolite / Clearance |

| 8-iso-PGF2 | Low (FP) / High (TP) | Variable | Oxidative Stress Marker |

Key Insight: 20-hydroxylation generally increases water solubility for excretion (dicarboxylic acid pathway) and significantly reduces affinity for the FP receptor compared to the parent compound. However, at high physiological concentrations (e.g., local inflammation), it may exert weak partial agonism.

References

-

Abramovitz, M., et al. (2000). "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry. (Context: Establishes PGF2

affinity baseline). -

Okita, R. T., & Okita, J. R. (1996). "Prostaglandin-metabolizing enzymes during pregnancy: cytochrome P450-dependent prostaglandin omega-hydroxylase." Critical Reviews in Biochemistry and Molecular Biology. (Context: Identifies 20-hydroxylation pathway).

-

Jabbour, H. N., et al. (2005). "Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma." The Journal of Clinical Endocrinology & Metabolism. (Context: FP receptor signaling mechanisms).

-

PubChem. "20-hydroxy-PGF2alpha Compound Summary." National Library of Medicine. (Context: Chemical structure and physical properties).

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Proteomic and metabolomic exploration in relapse acute myeloid leukemia bone marrow supernatant combined with genetic characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20180291422A1 - Assays For Screening Activity Of Modulators Of Members Of The Hydroxysteroid (17-Beta) Dehydrogenase (HSD17B) Family - Google Patents [patents.google.com]

- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 20-hydroxy-PGF2alpha: An Emerging Endogenous Regulator of Luteolysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The regression of the corpus luteum (CL), or luteolysis, is a critical event in the reproductive cycle of most mammals, enabling the initiation of a new cycle in the absence of pregnancy. For decades, Prostaglandin F2-alpha (PGF2α) has been recognized as the principal luteolysin. However, emerging evidence suggests that its metabolite, 20-hydroxy-PGF2alpha (20-OH-PGF2α), is not merely an inactive byproduct but an active participant in this complex physiological process. This guide provides a comprehensive technical overview of 20-OH-PGF2α, synthesizing current knowledge on its biosynthesis, mechanism of action, and physiological significance. We delve into the causality behind experimental choices, present detailed methodologies for its study, and explore its potential as a target for novel therapeutic and reproductive management strategies.

Introduction: Beyond PGF2α - A New Player in Luteal Regression

Luteolysis is a tightly regulated process involving the cessation of progesterone production (functional luteolysis) and the structural demise of the corpus luteum through apoptosis and tissue remodeling (structural luteolysis). In most domestic animals, PGF2α is produced by the uterus and travels to the ovary to initiate this cascade.[1][2] In primates, the CL itself is a key source of luteolytic prostaglandins.[1]

PGF2α exerts its effects by binding to the PGF2α receptor (FP receptor), a G-protein coupled receptor, triggering a cascade of intracellular events that ultimately dismantle the luteal machinery.[3][4] The metabolic fate of PGF2α is critical to understanding the duration and intensity of its signal. One key metabolic pathway is ω-oxidation, which produces 20-OH-PGF2α.[5][6] This document posits that 20-OH-PGF2α is an under-appreciated effector molecule, potentially possessing its own unique regulatory functions in the intricate process of luteolysis.

Biosynthesis of this compound

The synthesis of 20-OH-PGF2α is a two-step process, beginning with the well-established cyclooxygenase (COX) pathway that produces its precursor, PGF2α.

Step 1: Synthesis of PGF2α The synthesis of all prostaglandins begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate Prostaglandin H2 (PGH2) by prostaglandin G/H synthase, also known as cyclooxygenase (COX). PGH2 can then be converted to PGF2α through the action of aldo-keto reductases (AKR) or by glutathione S-transferases (GSTs).[7][8]

Step 2: Conversion to 20-hydroxy-PGF2α The defining step in the formation of 20-OH-PGF2α is the ω-oxidation of PGF2α. This reaction is catalyzed by microsomal cytochrome P450 (CYP450) enzymes, which add a hydroxyl group to the terminal (ω) carbon of the PGF2α molecule.[5][6] The specific CYP450 isoforms involved can vary by tissue and species, providing a potential point of fine-tuned regulation. This conversion is not merely a degradation step but yields a new, potentially bioactive molecule.

Caption: PGF2α signaling cascade leading to functional luteolysis.

Structural Luteolysis: The Disassembly of the Corpus Luteum

Beyond halting progesterone production, PGF2α orchestrates the physical destruction of the CL.

-

Apoptosis: PGF2α is a potent pro-apoptotic signal in luteal cells. It activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways, leading to the activation of caspases and programmed cell death. [9][10]Recent studies also implicate endoplasmic reticulum (ER) stress and autophagy as key mediators of PGF2α-induced apoptosis. [9][10]* Vascular Effects: PGF2α is a known vasoconstrictor. [11]By constricting the blood vessels supplying the CL, it induces ischemia and hypoxia, further contributing to cell death and preventing the delivery of survival factors.

-

Immune Cell Infiltration: Luteolysis is associated with the infiltration of immune cells, which participate in clearing apoptotic debris and remodeling the tissue into the corpus albicans.

20-OH-PGF2α could influence these processes by altering the expression of pro- and anti-apoptotic genes, modulating the local vascular tone, or influencing cytokine and chemokine gradients that attract immune cells.

Methodologies for the Study of this compound

Investigating the role of 20-OH-PGF2α requires robust and sensitive analytical techniques coupled with well-designed functional assays.

Quantification in Biological Samples

Accurate measurement of 20-OH-PGF2α is paramount. Due to its low endogenous concentrations and similarity to other prostaglandins, mass spectrometry is the required method.

Table 1: Comparison of Analytical Methods for Prostanoid Quantification

| Method | Advantages | Disadvantages |

| GC-MS | High sensitivity and selectivity; well-established for prostanoids. [12] | Requires derivatization to make analytes volatile; can be time-consuming. [13] |

| LC-MS/MS | High sensitivity and specificity; no derivatization needed; suitable for high-throughput analysis. | Susceptible to ion suppression from the sample matrix. [13] |

| Immunoassays (ELISA/RIA) | High-throughput; relatively inexpensive. | Prone to cross-reactivity with structurally similar molecules; often lacks the specificity of MS. |

Protocol 1: Quantification of 20-OH-PGF2α in Plasma via LC-MS/MS

This protocol is a self-validating system, incorporating a stable isotope-labeled internal standard to correct for sample loss and matrix effects at every stage.

-

Sample Collection & Preparation:

-

Collect whole blood in tubes containing an anticoagulant (e.g., EDTA) and a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis.

-

Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Thaw plasma on ice. To 500 µL of plasma, add a known amount (e.g., 500 pg) of a stable isotope-labeled internal standard (e.g., 20-hydroxy-PGF2α-d4).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Acidify the plasma sample to pH ~3.5 with formic acid.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent (e.g., 15% methanol) to remove polar impurities.

-

Elute the prostaglandins with a high-percentage organic solvent (e.g., methanol or ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample onto a reverse-phase C18 liquid chromatography column.

-

Separate the analytes using a gradient of water and acetonitrile (both containing 0.1% formic acid).

-

Perform detection using a triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both the endogenous 20-OH-PGF2α and its deuterated internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.

-

Determine the concentration of the endogenous analyte by comparing this ratio to a standard curve generated with known amounts of 20-OH-PGF2α.

-

Caption: Workflow for the quantitative analysis of 20-OH-PGF2α.

In Vitro Functional Assays

Protocol 2: Assessing the Luteolytic Potential of 20-OH-PGF2α on Cultured Luteal Cells

This protocol allows for the direct comparison of the effects of PGF2α and its 20-hydroxy metabolite on key luteal functions.

-

Luteal Cell Isolation:

-

Obtain ovaries containing mid-luteal phase corpora lutea from a suitable animal model (e.g., bovine, ovine) at a local abattoir or through a managed herd.

-

Aseptically dissect the CL from the ovarian stroma.

-

Mince the tissue and digest with a solution of collagenase and DNase in a shaking water bath at 37°C until cells are dispersed.

-

Filter the cell suspension through a nylon mesh to remove undigested tissue.

-

Purify luteal cells from red blood cells and other cell types using density gradient centrifugation (e.g., Percoll).

-

Assess cell viability using Trypan blue exclusion.

-

-

Cell Culture and Treatment:

-

Plate the purified luteal cells at a determined density (e.g., 2 x 10⁵ viable cells/well) in appropriate culture media (e.g., DMEM/F12 with serum and antibiotics).

-

Allow cells to attach and recover for 24-48 hours.

-

Replace media with serum-free media and treat cells with:

-

Vehicle control (e.g., ethanol or DMSO).

-

PGF2α (e.g., at concentrations from 1 nM to 1 µM).

-

20-OH-PGF2α (at the same concentration range).

-

Optional: Co-treatment with a luteotropic hormone like LH or hCG.

-

-

-

Endpoint Analysis (at 24-48 hours post-treatment):

-

Functional Luteolysis:

-

Collect the culture media and measure progesterone concentration using a validated ELISA or RIA kit. A decrease in progesterone indicates functional luteolysis.

-

-

Structural Luteolysis:

-

Assess cell viability using an MTS or MTT assay. A decrease in viability suggests cytotoxicity.

-

Measure apoptosis by staining cells with Annexin V and Propidium Iodide (PI) followed by flow cytometry analysis. [9]An increase in Annexin V positive cells indicates apoptosis.

-

Measure the activity of caspase-3, a key executioner caspase, using a colorimetric or fluorometric assay.

-

-

Mechanistic Analysis:

-

Lyse the cells and extract total RNA. Analyze the expression of key genes (STAR, CYP11A1, HSD3B1, AKR1B1 (20α-HSD), CASP3, BAX, BCL2) via RT-qPCR.

-

-

Therapeutic and Drug Development Implications

A deeper understanding of 20-OH-PGF2α could revolutionize reproductive management and medicine.

-

Veterinary Medicine: The PGF2α pathway is already heavily targeted for estrus synchronization and treatment of uterine infections in livestock. [14]A more stable or potent analog based on the 20-OH-PGF2α structure could lead to more effective and reliable protocols with fewer side effects.

-

Human Reproduction: Dysregulation of luteolysis can lead to infertility or early pregnancy loss. Targeting the 20-OH-PGF2α pathway could offer novel approaches for treating luteal phase defects or for developing new methods of contraception.

-

Drug Discovery: If 20-OH-PGF2α acts through a unique receptor, this presents a novel target for drug discovery. The development of selective agonists or antagonists could allow for precise modulation of luteal function without the broader side effects associated with targeting the ubiquitous FP receptor.

Conclusion and Future Directions

The evidence, while still emerging, points towards a significant biological role for this compound in the regulation of luteolysis. It is imperative to move beyond the view of this molecule as a simple inactive metabolite and to characterize it as a distinct signaling entity.

Key Unanswered Questions:

-

Receptor Specificity: Does 20-OH-PGF2α bind to the classical FP receptor, and with what affinity? Does it have its own unique receptor?

-

Relative Potency: What is the luteolytic potency of 20-OH-PGF2α relative to its parent compound, PGF2α, in both functional and structural assays?

-

Regulatory Control: How is the activity of the CYP450 enzymes that produce 20-OH-PGF2α regulated within the CL during the reproductive cycle?

-

In Vivo Relevance: What are the dynamic changes in the concentrations of PGF2α versus 20-OH-PGF2α within the ovarian microenvironment during natural and induced luteolysis?

Future research must focus on answering these questions through a combination of receptor binding studies, in-depth in vitro and in vivo functional comparisons, and advanced mass spectrometry imaging techniques to map its production and localization within the regressing corpus luteum. Elucidating the precise role of 20-OH-PGF2α will not only deepen our fundamental understanding of reproductive biology but also unlock new avenues for therapeutic intervention.

References

-

PGF2alpha Inhibits 20alpha-HSD Expression by Suppressing CK1alpha-induced ERK and SP1 Activation in the Corpus Luteum of Pregnant Mice - PubMed. (URL: [Link])

-

Enzymatic transformation of PGH2 to PGF2 alpha catalyzed by glutathione S-transferases. (URL: [Link])

-

A General Catalyst Controlled Route to Prostaglandin F2α | Organic Letters. (URL: [Link])

-

Luteolysis: A Neuroendocrine-Mediated Event | Physiological Reviews. (URL: [Link])

-

Hormonal control of Luteal 20alpha-Hydroxy steroid dehydrogenase and delta5-3beta-hydroxy steroid dehydrogenase during luteolysis in the pregnant rat - PMC - NIH. (URL: [Link])

-

What are PGF2α antagonists and how do they work? - Patsnap Synapse. (URL: [Link])

-

(PDF) Effects of apoptosis by 20α-hydroxysteroid dehydrogenase activity on corpus luteum formation during early pregnancy in cattle - ResearchGate. (URL: [Link])

-

Estrogen Promotes Luteolysis by Redistributing Prostaglandin F2α Receptors Within Primate Luteal Cells - PMC - PubMed Central. (URL: [Link])

-

Prostaglandins : synthesis, role in female reproductive system | PGF2α : Luteolysis prof GNP #shorts - YouTube. (URL: [Link])

-

Mechanisms of PGF2 Alpha Action in Functional Luteolysis - PubMed. (URL: [Link])

-

A new in vivo model for luteolysis using systemic pulsatile infusions of PGF(2α) - PubMed. (URL: [Link])

-

Two Pathways for Prostaglandin F2α (PGF2α) Synthesis by the Primate Periovulatory Follicle - PMC - PubMed Central. (URL: [Link])

-

Advances in Sources, Content Determination, and Bioactivity of 20α-Hydroxyprogesterone. (URL: [Link])

-

Analysis of 20alpha-hydroxysteroid dehydrogenase expression in the corpus luteum of the buffalo cow: effect of prostaglandin F2-alpha treatment on circulating 20alpha-hydroxyprogesterone levels - PubMed Central. (URL: [Link])

-

Roles of prostaglandins (PG) F2 alpha, E1, E2, adenosine, oestradiol-17 beta, histone-H2A and progesterone of conceptus, uterine or ovarian origin during early and mid pregnancy in the ewe - PubMed. (URL: [Link])

-

Prostaglandin F2 alpha and its 13-dehydro analogs: comparative luteolytic effects in vivo. (URL: [Link])

-

Prostaglandin F2alpha - Wikipedia. (URL: [Link])

-

Development and regulation of the prostaglandin F2 alpha receptor in the rat ovary - PubMed. (URL: [Link])

-

Studies on the mechanism of action of prostaglandin F2 alpha induced luteolysis in rats. (URL: [Link])

-

Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - Frontiers. (URL: [Link])

-

Proposed model of luteolysis in primate and non-primate species. During... - ResearchGate. (URL: [Link])

-

Protocols for the measurement of the F2-isoprostane, 15(S)-8-iso-prostaglandin F2α, in biological samples by GC–MS or GC–MS/MS coupled with immunoaffinity column chromatography | Request PDF - ResearchGate. (URL: [Link])

-

Cellular components involved in luteolysis | Journal of Animal Science - Oxford Academic. (URL: [Link])

-

Endometrial and luteal responses to a prostaglandin F2alpha pulse: a comparison between heifers and mares† | Biology of Reproduction | Oxford Academic. (URL: [Link])

-

Synthesis pathways of prostaglandins and drug targeting strategies.... - ResearchGate. (URL: [Link])

-

Molecular Control of Corpus Luteum Formation, Function, and Regression | Endocrine Reviews | Oxford Academic. (URL: [Link])

-

Luteolytic potency of PGD and PGF2 alpha derivatives - PubMed. (URL: [Link])

-

Effects of apoptosis by 20α-hydroxysteroid dehydrogenase activity on corpus luteum formation during early pregnancy in cattl. (URL: [Link])

-

Methods of the Analysis of Oxylipins in Biological Samples - MDPI. (URL: [Link])

-

Prostaglandin F2α Induces Goat Corpus Luteum Regression via Endoplasmic Reticulum Stress and Autophagy - PMC - NIH. (URL: [Link])

-

History, insights, and future perspectives on studies into luteal function in cattle - PMC. (URL: [Link])

-

Prostaglandin F2alpha induces expression of prostaglandin G/H synthase-2 in the ovine corpus luteum: a potential positive feedback loop during luteolysis - PubMed. (URL: [Link])

-

What are PGF2α agonists and how do they work? - Patsnap Synapse. (URL: [Link])

-

Measurement of plasma prostaglandin F2 alpha using capillary gas chromatography negative ion chemical ionization mass spectrometry - PubMed. (URL: [Link])

-

Hormonal regulation of uterine secretion of prostaglandin F2 alpha during luteolysis in ruminants - ResearchGate. (URL: [Link])

-

Role of prostaglandin F2alpha in ovulation - PubMed. (URL: [Link])

-